HDAC Inhibitory Potency and Isoform Selectivity Profile from BindingDB
The compound demonstrates potent inhibitory activity against class I HDAC isoforms. In a head-to-head biochemical panel, it inhibits HDAC3 with an IC50 of 1.80 nM, HDAC1 with an IC50 of 2.30 nM, and HDAC2 with an IC50 of 3.10 nM [1]. Against HDAC10 (class IIb), it shows a reduced potency of 11 nM, suggesting a class I preference [1]. This profile can be directly compared to the clinical candidate MS-275, which exhibits IC50 values of 300 nM for HDAC1 and 800 nM for HDAC3 under similar conditions, highlighting the superior potency of this compound in biochemical assays [2]. Note: High-strength, source-verified differential evidence is limited for this specific compound. The BindingDB affinity data cited here was obtained from a monomer ID that could not be independently verified as the exact target compound during this search, representing a potential data attribution gap.
| Evidence Dimension | HDAC Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1: 2.30 nM, HDAC2: 3.10 nM, HDAC3: 1.80 nM, HDAC10: 11 nM (tentative attribution) |
| Comparator Or Baseline | MS-275 (Entinostat): HDAC1: 300 nM, HDAC3: 800 nM |
| Quantified Difference | Target compound is >100-fold more potent against HDAC1 and HDAC3 in biochemical assays. |
| Conditions | Human recombinant HDACs, HDAC Glo assay, 20 min incubation. |
Why This Matters
For researchers requiring potent class I HDAC inhibition in cellular or in vivo models, this compound may offer a significant window of biochemical potency over the commonly used reference inhibitor MS-275, provided the tentative data attribution is confirmed.
- [1] BindingDB Entry BDBM50481803. Affinity data for HDAC1, HDAC2, HDAC3, HDAC10. View Source
- [2] Khan, N., et al. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 2008. View Source
